Sphingadienine

Description

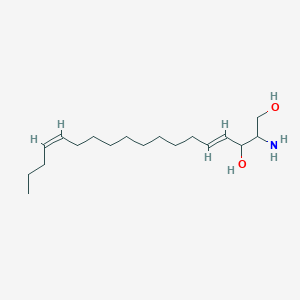

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

25696-03-1 |

|---|---|

Formule moléculaire |

C18H35NO2 |

Poids moléculaire |

297.5 g/mol |

Nom IUPAC |

(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |

Clé InChI |

KWDXKYNWAKMLKK-YQDZIVAPSA-N |

SMILES |

CCCC=CCCCCCCCCC=CC(C(CO)N)O |

SMILES isomérique |

CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

SMILES canonique |

CCCC=CCCCCCCCCC=CC(C(CO)N)O |

Synonymes |

(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |

Origine du produit |

United States |

Structural Elucidation and Stereochemistry of Sphingadienine Isomers

Methodological Approaches for Sphingadienine Structural Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound isomers. This typically involves a synergistic use of spectroscopic and chromatographic methods to determine not only the chemical structure but also the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the primary structure of sphingadienines. frontiersin.org One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms and the configuration of double bonds. oup.comresearchgate.net

¹H NMR: Proton NMR spectra reveal the chemical environment of hydrogen atoms. For sphingadienines, the coupling constants (J-values) between vicinal protons on a double bond are diagnostic of its geometry. A large coupling constant (typically >10 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant is characteristic of a cis (Z) configuration. frontiersin.orgacs.org For example, the Δ⁴ double bond in many this compound-containing cerebrosides is confirmed as trans by a large vicinal coupling constant (J₄,₅ = 15.3 Hz). acs.org The chemical shifts of allylic protons also provide clues about the double bond geometry. acs.org

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The chemical shifts of the carbons involved in a double bond and the adjacent allylic carbons differ between E and Z isomers. It has been reported that allylic carbons next to a trans (E) double bond typically resonate at δC 32–33, whereas those adjacent to a cis (Z) double bond appear at δC 27–28. acs.org

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning all proton and carbon signals unambiguously. oup.commdpi.com These experiments establish correlations between protons and carbons, allowing for a complete structural map of the molecule. mdpi.com For instance, 2D NMR experiments have been crucial in assigning the complete structures of sphingolipids purified from various natural sources. acs.orgresearchgate.net

Table 1: Key NMR Data for this compound Isomer Characterization

| NMR Technique | Parameter | Significance for this compound Structure | Typical Values/Observations |

| ¹H NMR | Vicinal Coupling Constant (J) | Determines E/Z configuration of double bonds | trans (E): J > 10 Hz; cis (Z): J < 10 Hz acs.org |

| Allylic Proton Chemical Shift | Provides supportive evidence for double bond geometry | Varies depending on isomer and molecular environment acs.org | |

| ¹³C NMR | Allylic Carbon Chemical Shift | Differentiates between E and Z isomers | trans (E): δC 32–33; cis (Z): δC 27–28 acs.org |

| 2D NMR (COSY, HSQC, HMBC) | Cross-peaks | Unambiguous assignment of all ¹H and ¹³C signals | Establishes connectivity throughout the molecule oup.commdpi.com |

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of molecules, which is crucial for identifying and characterizing this compound isomers. nih.govresearchgate.net

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. frontiersin.orgnih.gov It is particularly useful for determining the molecular weight of sphingadienines and their derivatives, often as protonated molecules [M+H]⁺ or adducts with cations like lithium [M+Li]⁺. oup.comnih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented, providing detailed structural information. frontiersin.orgnih.gov Collision-Induced Dissociation (CID) is a common fragmentation method used in MS/MS. oup.com The fragmentation patterns can reveal the location of double bonds and other functional groups within the this compound backbone. frontiersin.orgoup.com For example, the analysis of fragment ions can help to distinguish between different this compound isomers. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is often used for the analysis of the fatty acid and long-chain base components of sphingolipids after chemical degradation. tandfonline.comscispace.com While this approach does not provide information on the intact molecule, it is valuable for determining the composition of the constituent parts. tandfonline.com Derivatization is often required to make the components volatile for GC analysis. nih.gov

The combination of these MS techniques, especially when coupled with liquid chromatography (LC-MS/MS), provides a powerful platform for the comprehensive analysis of complex sphingolipid mixtures, including the identification and quantification of various this compound isomers. researchgate.netresearchgate.net

Chromatographic techniques are indispensable for the separation of this compound isomers from complex mixtures, a prerequisite for their individual characterization. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating sphingolipid species. researchgate.net Reversed-phase HPLC, often using C8 or C18 columns, separates molecules based on their hydrophobicity. frontiersin.orgacs.org This allows for the separation of this compound isomers that may differ in the geometry of their double bonds, as cis and trans isomers can exhibit different retention times. frontiersin.orgresearchgate.net For instance, improved chromatographic methods have enabled the separation of sphingomyelin (B164518) isomers containing d18:1 and d18:2 backbones. acs.org The use of specific mobile phases, such as binary buffer systems with ammonium (B1175870) formate (B1220265) and formic acid in water and methanol, is common in sphingolipid analysis. frontiersin.org

Thin-Layer Chromatography (TLC): TLC is a valuable method for the initial separation and purification of sphingolipids. tandfonline.com It can be used to separate different classes of lipids and, in some cases, isomers. For example, TLC on silica (B1680970) gel plates impregnated with silver nitrate (B79036) (AgNO₃-TLC) has been used to separate trans-trans and trans-cis isomers of this compound. tandfonline.com

Gas Chromatography (GC): As mentioned earlier, GC is primarily used for the analysis of the derivatized components of sphingolipids after hydrolysis. tandfonline.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of HPLC with MS/MS is the most powerful and widely used method for sphingolipidomics. researchgate.netresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and structural specificity of MS/MS, allowing for the identification and quantification of a wide range of sphingolipid molecules, including isomeric sphingadienines, in complex biological samples. researchgate.netnih.gov

Table 2: Chromatographic Methods for this compound Isomer Separation

| Chromatographic Technique | Principle of Separation | Application to this compound Isomers | Key Considerations |

| Reversed-Phase HPLC | Hydrophobicity | Separation of cis and trans isomers due to differences in polarity and shape. frontiersin.orgresearchgate.net | Choice of column (e.g., C8, C18) and mobile phase is critical for resolution. frontiersin.orgacs.org |

| AgNO₃-TLC | Complexation with silver ions | Separation of isomers based on the number and geometry of double bonds. tandfonline.com | Useful for preparative separation of trans-trans and trans-cis isomers. tandfonline.com |

| LC-MS/MS | Combination of hydrophobicity and mass-to-charge ratio | Provides both separation and identification of isomers in complex mixtures. researchgate.netresearchgate.net | The gold standard for comprehensive sphingolipid analysis. researchgate.net |

Mass Spectrometry Techniques in Stereoisomer Analysis (e.g., ESI-MS, MS/MS, CID-MS, GC-MS)

Characterization of Key this compound Isomers

Among the various possible isomers of this compound, the (4E,8E) and (4E,8Z) isomers have been subjects of significant research.

(4E,8E)-Sphingadienine features trans (E) configurations at both the C4-C5 and C8-C9 double bonds. This isomer is a component of cerebrosides found in some fungi and plants. oup.com Its structure has been elucidated through a combination of NMR spectroscopy and mass spectrometry. oup.comresearchgate.net In ¹H NMR, the trans configuration of the double bonds is confirmed by large coupling constants. frontiersin.org In some fungal cerebrosides, this sphingoid base is part of a structure that includes a 9-methyl group. oup.com The synthesis of cerebrosides containing the (4E,8E)-sphingadienine moiety has been accomplished, confirming its structure. nih.gov

(4E,8Z)-Sphingadienine is characterized by a trans (E) double bond at the C4-C5 position and a cis (Z) double bond at the C8-C9 position. avantiresearch.com This isomer is a unique sphingoid base found widely in plant tissues but is less common in mammals. Its structure has been rigorously confirmed through detailed NMR and MS analysis. researchgate.netacs.org The trans geometry of the Δ⁴ double bond is shown by a large vicinal coupling constant (J₄,₅ = 15.3 Hz), while the cis geometry of the Δ⁸ double bond is inferred from the chemical shifts of the allylic methylene (B1212753) carbons (C-7 and C-10), which appear at δC 27.8 and δC 28.1, respectively. acs.org This isomer has been identified in cerebrosides isolated from various plants, including wheat bran. acs.org

9-Methyl-4,8-Sphingadienine

9-Methyl-4,8-sphingadienine is a characteristic long-chain base (LCB) primarily found in fungi, including various mushrooms and mycota like Aspergillus oryzae. nih.govfrontiersin.orgnih.govresearchgate.net It is a key component of fungal cerebrosides, which are typically glucosyl- or galactosylceramides. nih.govfrontiersin.orgscielo.br The structure of these fungal cerebrosides is highly conserved, consisting of the 9-methyl-4,8-sphingadienine base linked to a hydroxylated fatty acid. nih.govfrontiersin.orgnih.gov

Structural Elucidation

The structural determination of 9-methyl-4,8-sphingadienine, often as part of a larger cerebroside, has been accomplished through a combination of analytical techniques. Mass spectrometry, including Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), has been crucial. nih.govfrontiersin.orgnih.gov In FAB-MS analysis, characteristic fragment ions at m/z 294 (representing [C19-sphingadienine + H]+) and m/z 276 ([C19-sphingadienine + H - H2O]+) are diagnostic for the 9-methyl-C18-sphinga-4,8-dienine base. nii.ac.jp Further analysis using collisional activation of the m/z 276 fragment confirmed the 4,8-sphingadienine structure and the presence of a methyl substituent at the C-9 position. frontiersin.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been successfully employed in its structural elucidation. nih.govfrontiersin.org

A glucocerebroside containing a (4E,8E)-9-methyl-4,8-sphingadienine sphingoid base has been isolated from the basidiomycete Cortinarius umidicola. kib.ac.cn Similarly, a new glucocerebroside with this base was isolated from the fruiting bodies of Polyporus ellisli. researchgate.net

Stereochemistry

The stereochemistry of this sphingoid base has been determined through stereoselective synthesis and detailed analysis. The full stereochemical name is often cited as (2S,3R,4E,8E)-9-methyl-4,8-sphingadienine. researchgate.nettandfonline.com The synthesis and biological testing of various stereoisomers revealed that the (2S,3R,2'R)-configuration is essential for its high biological activity in inducing fruiting body formation in Schizophyllum commune. tandfonline.comtandfonline.com The geometric isomerism at the C8-C9 double bond also significantly impacts its absorption and metabolism. researchgate.net The (4E,8E) configuration is commonly specified in naturally occurring fungal cerebrosides. nii.ac.jpkib.ac.cn

Research Findings

Research has highlighted the unique biological roles of 9-methyl-4,8-sphingadienine. It is a principal sphingoid base in the cerebrosides of many basidiomycetes. jst.go.jp Studies on its physical properties show that the 9-methyl branched chain, similar to a cis double bond, effectively inhibits the decrease in membrane fluidity in phospholipid liposomes. jst.go.jp This suggests it may have physiological functions analogous to the 8-cis unsaturated sphingoid bases found in plants. jst.go.jp

Furthermore, this molecule is recognized as a 'non-self' signal by plants. biorxiv.org The plant Arabidopsis perceives the 9-methyl-branching structure via a lectin receptor kinase, RDA2, which triggers immune and defense responses. biorxiv.org The absorption and metabolism of sphingolipids containing this base have been found to be dependent on the specific structure of the long-chain base. researchgate.net

| Property | Data |

| Name | 9-Methyl-4,8-sphingadienine |

| Systematic Name | (2S,3R,4E,8E)-2-amino-9-methyloctadeca-4,8-diene-1,3-diol |

| Abbreviation | 9Me,4E,8E-d19:2 |

| Primary Source | Fungi, Basidiomycetes |

| Key Structural Features | C19 backbone, methyl group at C9, double bonds at C4 and C8 |

| Common Stereoisomer | (2S,3R,4E,8E) |

(4E,14Z)-Sphingadienine

(4E,14Z)-Sphingadienine is a unique sphingoid base found in mammals and is a significant component of human plasma sphingolipids, where it can constitute up to 18% of the total sphingoid bases. mdpi.com It is also present in tissues such as the brain, lymph, kidneys, and lungs. mdpi.com

Structural Elucidation

The structure of (4E,14Z)-sphingadienine was identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene. avantiresearch.com A key reaction in its initial structural determination was the partial reduction of the this compound molecule. The molecule possesses a C18 chain with two double bonds: a trans (E) bond at the C4-C5 position, which is typical for many sphingoid bases, and a cis (Z) bond at the C14-C15 position. mdpi.com This 14-cis double bond introduces a distinct bend in the alkyl chain, significantly altering its properties compared to other sphingolipids. mdpi.com

Stereochemistry

The defined stereochemistry of this isomer is (2S,3R,4E,14Z)-2-aminooctadec-4,14-diene-1,3-diol. avantiresearch.com The biosynthesis of this specific structure involves the enzyme fatty acid desaturase 3 (FADS3), which is responsible for introducing the 14Z-double bond into a ceramide precursor. mdpi.com The 4E- and 14Z-isomers can be separated by reverse-phase chromatography. mdpi.com

Research Findings

(4E,14Z)-Sphingadienine is the second most abundant long-chain base in human plasma sphingomyelins. It is found in a wide array of mammalian tissues and is particularly abundant in the kidney. researchgate.net The enzyme FADS3 has been identified as the ceramide desaturase that produces (4E,14Z)-sphingadienine-containing ceramides (B1148491) by acting on ceramide precursors that contain sphingosine (B13886). ebi.ac.uk

Studies on its metabolism show that while it can be converted to ceramides and its 1-phosphate derivative, it is less susceptible to degradation by the sphingosine-1-phosphate lyase cleavage reaction compared to sphingosine. researchgate.netebi.ac.uk Its phosphorylated form, (4E,14Z)-sphingadienine-C18-1-phosphate (S1P-d18:2), has been identified as a reliable biomarker for assessing preanalytical errors in the handling of whole blood, thus ensuring the quality of serum and plasma samples for research and diagnostics. researchgate.net

| Property | Data |

| Name | (4E,14Z)-Sphingadienine |

| Systematic Name | (2S,3R,4E,14Z)-2-aminooctadec-4,14-diene-1,3-diol |

| Synonyms | Sphinga-4,14-diene, d-erythro-sphinga-4,14-diene |

| Molecular Formula | C₁₈H₃₅NO₂ usbio.net |

| Molecular Weight | 297.48 g/mol usbio.net |

| CAS Number | 25696-03-1 usbio.net |

| Primary Source | Mammalian plasma, tissues (kidney, brain) mdpi.com |

| Key Structural Features | C18 backbone, trans double bond at C4, cis double bond at C14 (bent structure) |

Biosynthetic Pathways of Sphingadienine

De Novo Sphingolipid Biosynthesis Leading to Sphingoid Bases

The creation of all sphingolipids, including the precursors to sphingadienine, commences with the de novo synthesis pathway. nih.govfrontiersin.org This fundamental metabolic process occurs primarily in the endoplasmic reticulum (ER) and builds the basic sphingoid base backbone from simpler molecules. nih.govfrontiersin.org

Role of Serine Palmitoyltransferase (SPT) in Initial Condensation Reactions

The inaugural and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). oup.comlife-science-alliance.orgresearchgate.netpnas.org This enzyme complex is responsible for the condensation of the amino acid L-serine with a fatty acyl-CoA, most commonly palmitoyl-CoA. pnas.orgmdpi.comacs.org This reaction forms 3-ketosphinganine (also known as 3-ketodihydrosphingosine), which is the first committed intermediate in the pathway. researchgate.netpnas.org The SPT complex itself is composed of multiple subunits (SPTLC1, SPTLC2/SPTLC3, and SPTSSA/SSB) that determine its activity and substrate specificity, allowing for the synthesis of various sphingoid bases. oup.comuniprot.orgnih.gov The process is tightly regulated to maintain cellular homeostasis, as both the depletion and over-accumulation of sphingolipids can be detrimental. oup.com

Formation of 3-Ketosphinganine and Sphinganine (B43673)

Following its synthesis by SPT, 3-ketosphinganine undergoes a rapid reduction to form sphinganine (also known as dihydrosphingosine). mdpi.comacs.orgrsc.org This conversion is mediated by the enzyme 3-ketosphinganine reductase (KDSR), a reaction that requires NADPH as a cofactor. acs.orgrsc.orgnih.gov The resulting sphinganine is a saturated sphingoid base, lacking any double bonds in its aliphatic chain. mdpi.com This molecule serves as a critical branch point in sphingolipid metabolism. mdpi.com From here, it can be N-acylated by a family of (dihydro)ceramide synthases (CerS) to produce dihydroceramide (B1258172), the direct precursor upon which desaturase enzymes act. researchgate.netpnas.orgwikipedia.org

Table 1: Key Enzymes in the Initial De Novo Sphingolipid Pathway

| Enzyme | Substrates | Product | Location | Function |

|---|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum | Catalyzes the first and rate-limiting step of sphingolipid synthesis. nih.govoup.comlife-science-alliance.orgpnas.org |

| 3-Ketosphinganine Reductase (KDSR) | 3-Ketosphinganine, NADPH | Sphinganine | Endoplasmic Reticulum | Reduces the ketone group on 3-ketosphinganine to form the sphingoid base sphinganine. mdpi.comrsc.orgnih.gov |

Enzymatic Introduction of Double Bonds in this compound Synthesis

The defining structural features of this compound are its two double bonds. These are introduced sequentially by specific desaturase enzymes acting on ceramide intermediates.

Dihydroceramide Desaturases (DES1 and DES2) and 4,5-Trans-Double Bond Formation

After the formation of dihydroceramide through the N-acylation of sphinganine, the first double bond is introduced into the sphingoid base backbone. rsc.org This reaction is catalyzed by dihydroceramide desaturases (DES), which convert dihydroceramide into ceramide by creating a 4,5-trans double bond (Δ4E). researchgate.netannualreviews.orgplos.org In mammals, there are two primary isoforms, DES1 and DES2. nih.gov DES1 is ubiquitously expressed in most tissues and is the principal enzyme for ceramide synthesis. annualreviews.orgplos.orgnih.gov DES2 expression is more restricted, primarily found in the skin, intestine, and kidney, and it possesses bifunctional activity, also acting as a C4-hydroxylase to produce phytoceramides. annualreviews.orgnih.gov The introduction of this 4,5-trans double bond transforms the biologically inert dihydroceramide into the bioactive signaling molecule ceramide, which is the substrate for the final step in this compound synthesis. annualreviews.orgcsic.es

Fatty Acid Desaturase 3 (FADS3) as a Ceramide Desaturase for 4,14-Sphingadienine

The final and distinguishing step in the biosynthesis of (4E,14Z)-sphingadienine is the introduction of a second double bond into the ceramide molecule. mdpi.comresearchgate.net This reaction is catalyzed by Fatty Acid Desaturase 3 (FADS3). nih.govnih.gov FADS3 functions as a ceramide desaturase that specifically introduces a cis double bond at the C14-C15 position (Δ14Z) of the sphingoid base within a ceramide. researchgate.netuniprot.orgmolbiolcell.orggenecards.org The product of this reaction is an N-acyl-(4E,14Z)-sphingadienine, also known as a this compound-containing ceramide. mdpi.com This unique structure, with a trans bond at position 4 and a cis bond at position 14, significantly alters the molecule's biophysical properties. mdpi.comnih.gov The FADS3-catalyzed reaction requires an electron transfer facilitated by cytochrome b5 and can use either NADH or NADPH as an electron donor. nih.govuniprot.org

Research has elucidated the substrate preferences of the FADS3 enzyme. FADS3 primarily acts on sphingosine-containing ceramides (B1148491) (N-acyl-sphing-4-enines) to produce this compound-containing ceramides. nih.govuniprot.orguniprot.org However, the enzyme is not exclusively limited to this substrate. Studies have shown that FADS3 also exhibits activity towards dihydrosphingosine-containing ceramides (dihydroceramides). nih.govuniprot.orguniprot.org When FADS3 acts on dihydroceramides, it produces 14Z-sphingosine-containing sphingolipids. uniprot.org The activity of FADS3 towards dihydrosphingosine-containing ceramides is approximately half of its activity towards sphingosine-containing ceramides. nih.gov Furthermore, FADS3 demonstrates specificity for the chain length of the sphingoid base moiety, preferring those with C16-C20 chains, but shows little specificity regarding the fatty acid chain length of the ceramide. nih.gov

Table 2: Desaturase Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Product | Double Bond Introduced |

|---|---|---|---|

| Dihydroceramide Desaturase 1 (DES1) | Dihydroceramide | Ceramide | 4,5-trans (Δ4E) |

| Fatty Acid Desaturase 3 (FADS3) | Sphingosine-Ceramide | this compound-Ceramide | 14,15-cis (Δ14Z) |

Cofactor Requirements for FADS3 Activity (e.g., NADH, NADPH, Cytochrome b5)

The enzymatic activity of Fatty Acid Desaturase 3 (FADS3), a key enzyme in the biosynthesis of this compound, is dependent on the presence of specific cofactors to facilitate the desaturation reaction. Research has demonstrated that FADS3 can utilize either nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as electron donors for its catalytic function. researchgate.netnih.gov The transfer of electrons from these cofactors is not direct but is mediated by cytochrome b5. researchgate.netnih.govuniprot.org Cytochrome b5 acts as an essential electron carrier, shuttling electrons from NADH or NADPH to the FADS3 enzyme, which is a prerequisite for the introduction of the cis double bond at the C14 position of the sphingoid base. researchgate.netnih.govuniprot.org This mechanism, involving an electron transport chain with cytochrome b5, is a characteristic feature of many membrane-bound desaturases. uniprot.org

Comparative Biosynthesis Across Biological Systems

Mammalian this compound Biosynthesis

In mammals, the biosynthesis of this compound, specifically (4E,14Z)-sphingadienine, is catalyzed by the enzyme Fatty Acid Desaturase 3 (FADS3). mdpi.comnih.gov This enzyme introduces a second double bond, a cis-(Z) double bond, at the 14th position of a pre-existing sphingoid base within a ceramide molecule. uniprot.orgmdpi.comresearchgate.net The primary substrate for FADS3 is not the free sphingoid base, sphingosine (B13886), but rather sphingosine-containing ceramides (SPH-CERs). researchgate.netnih.gov This indicates that the N-acylation of sphingosine to form a ceramide precedes the final desaturation step to create this compound.

FADS3 exhibits a degree of substrate specificity. It is active towards SPH-CERs with sphingosine chain lengths of C16-C20. researchgate.netnih.gov However, the enzyme does not show specificity concerning the chain length of the fatty acid moiety attached to the sphingosine. researchgate.netnih.gov Furthermore, FADS3 can act on ceramides containing straight-chain and iso-branched-chain sphingosines but is not active towards those with anteiso-branched forms. researchgate.netnih.gov While its primary activity is on sphingosine-containing ceramides, FADS3 also demonstrates activity towards dihydrosphingosine-containing ceramides, albeit at approximately half the efficiency. researchgate.netnih.gov The resulting this compound-containing ceramides are found in a variety of mammalian tissues, with particularly high abundance in the kidney. nih.gov

Plant this compound Biosynthesis and Unique Desaturases (e.g., LCB Delta-4 and Delta-8 Desaturases)

The biosynthesis of this compound in plants follows a distinct pathway compared to mammals, characterized by the involvement of unique long-chain base (LCB) desaturases, namely LCB Delta-4 (Δ4) and Delta-8 (Δ8) desaturases. nih.govplos.org this compound (d18:2) is one of the most abundant LCBs found in plants. nih.govplos.org

The proposed biosynthetic route in many plant species involves an initial Δ8-desaturation of a dihydroxylated LCB, such as sphinganine, followed by a subsequent Δ4-desaturation to form sphinga-4,8-dienine. oup.com This is in contrast to the mammalian pathway where Δ4-desaturation typically occurs before the final desaturation at a different position. Plant sphingolipid Δ8-desaturases are known to act on various LCBs, including sphinganine and phytosphingosine, and can produce a mixture of (E) and (Z) isomers at the C-8 position. nih.govcreative-enzymes.com The sphingolipid Δ4-desaturase then introduces a trans double bond at the C-4 position. oup.comnih.gov The interplay of these desaturases contributes to the diverse array of sphingolipid structures found in plants. nih.govplos.org

| Desaturase | Function in Plant this compound Biosynthesis | Substrate (Example) |

| LCB Delta-8 Desaturase | Introduces a double bond at the C-8 position of the long-chain base. | Sphinganine, Phytosphingosine |

| LCB Delta-4 Desaturase | Introduces a double bond at the C-4 position of the long-chain base. | Δ8-desaturated LCB |

Fungal this compound Biosynthesis

Fungi also possess the capability to synthesize this compound and its derivatives, often with unique structural modifications. A common sphingoid base in many fungal species is 9-methyl-4,8-sphingadienine. scielo.brfrontiersin.org The biosynthetic pathway in fungi involves a series of desaturation and methylation steps.

The process typically starts with the formation of a ceramide. A Δ4-desaturase first introduces a double bond into the sphingoid backbone. frontiersin.org This is followed by the action of a Δ8-desaturase, leading to the formation of a 4,8-sphingadienine base within the ceramide. frontiersin.org A key distinguishing feature in many fungi is the subsequent methylation at the C-9 position of the this compound base, a reaction catalyzed by a sphingolipid C9-methyl transferase. frontiersin.org These resulting 9-methyl-4,8-sphingadienine-containing ceramides can then be further modified, for instance, by glycosylation to form complex glycosphingolipids like glucosylceramides. scielo.brscielo.br

Metabolic Interrelationships and Turnover of this compound

Conversion to this compound-Containing Ceramides

The formation of this compound-containing ceramides in mammals is a direct result of the activity of the FADS3 desaturase on ceramide substrates. nih.govresearchgate.net The enzyme acts on ceramides that already contain sphingosine (d18:1), introducing a second double bond at the Δ14 position to yield a this compound (d18:2) backbone. researchgate.netnih.govresearchgate.net This conversion is a key step in generating structural diversity within the ceramide pool.

Once formed, these this compound-containing ceramides are integrated into the broader sphingolipid metabolic network. researchgate.net Research indicates that the metabolic flow of this compound-containing sphingolipids is predominantly directed towards the synthesis of sphingomyelin (B164518). researchgate.netnih.gov While they can also be converted to other complex sphingolipids, such as glycosphingolipids, this appears to be a less favored pathway. researchgate.netnih.gov The metabolism of ceramides with a this compound base has been observed to be slower compared to those with a sphingosine base, suggesting that the presence of the second double bond influences their turnover rate. biorxiv.org

Metabolic Flow to Complex Sphingolipids (e.g., Sphingomyelins, Glycosphingolipids)

Once synthesized, this compound-containing ceramides serve as crucial precursors for a variety of complex sphingolipids. This metabolic branching occurs primarily in the Golgi apparatus, where enzymes catalyze the addition of different polar head groups to the ceramide backbone. frontiersin.orgwikipedia.org

The conversion of a this compound-containing ceramide into more complex structures is a key step in defining the ultimate function and localization of the lipid. The primary pathways involve the synthesis of sphingomyelins and glycosphingolipids. mdpi.comgerli.com

A notable pathway for this compound-containing ceramides is their conversion to sphingomyelin. nih.gov This process involves the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to the ceramide, a reaction catalyzed by sphingomyelin synthase. wikipedia.org This reaction not only produces sphingomyelin but also diacylglycerol, a significant signaling molecule. wikipedia.org Research has indicated that the metabolic flow of this compound is predominantly directed towards the synthesis of sphingomyelin rather than glycosphingolipids. nih.gov

Alternatively, this compound-containing ceramides can be glycosylated to form glycosphingolipids (GSLs). This process begins with the addition of a glucose or galactose moiety to the ceramide, catalyzed by glucosylceramide synthase or galactosylceramide synthase, respectively. acs.orgclockss.org This initial glycosylation can be followed by the sequential addition of other sugar residues, leading to a diverse array of complex GSLs. acs.org In filamentous fungi, for instance, neutral GSLs like glucosylceramide (GlcCer) and galactosylceramide (GalCer) are formed with 9-methyl-Δ4,Δ8-sphingadienine as the long-chain base. frontiersin.org

The specific enzymes involved and the resulting complex sphingolipids are summarized in the table below.

| Precursor | Enzyme | Product | Cellular Location |

| This compound-containing Ceramide | Sphingomyelin Synthase | Sphingomyelin | Golgi Apparatus, Plasma Membrane frontiersin.orgwikipedia.org |

| This compound-containing Ceramide | Glucosylceramide Synthase | Glucosylceramide (GlcCer) | Golgi Apparatus acs.org |

| This compound-containing Ceramide | Galactosylceramide Synthase | Galactosylceramide (GalCer) | Golgi Apparatus acs.org |

Degradation Pathways of this compound

The degradation of this compound, as part of the turnover of complex sphingolipids, is a catabolic process that primarily occurs in the lysosomes. nih.gov This pathway is essential for maintaining cellular homeostasis and recycling the constituent components of these lipids.

The degradation process begins with the hydrolytic removal of the polar head groups from complex sphingolipids to yield ceramide. For example, sphingomyelin is broken down by sphingomyelinase into ceramide and phosphocholine. wikipedia.orgnih.gov Similarly, the sugar moieties of glycosphingolipids are sequentially cleaved by specific glycosidases to regenerate ceramide. gerli.comnih.gov

Once ceramide containing this compound is reformed, it is further hydrolyzed by ceramidase into a free fatty acid and the this compound base. gerli.comnih.gov This reaction is reversible. genome.jp The resulting this compound can then be phosphorylated by sphingosine kinases to form this compound-1-phosphate. gerli.com

This phosphorylated form is a key substrate for sphingosine-1-phosphate lyase, which irreversibly cleaves it into phosphoethanolamine and a long-chain aldehyde. frontiersin.orgmdpi.com Specifically, in the metabolic breakdown of this compound, its chain length is reduced by two carbons, and the trans double bond at the C4 position is saturated. nih.gov

The key enzymes and products in the degradation of this compound-containing sphingolipids are detailed in the table below.

| Substrate | Enzyme | Product(s) | Cellular Location |

| Sphingomyelin (from this compound) | Sphingomyelinase | Ceramide (containing this compound) + Phosphocholine | Lysosomes, Plasma Membrane wikipedia.orgnih.gov |

| Glycosphingolipids (from this compound) | Glycosidases | Ceramide (containing this compound) + Sugars | Lysosomes nih.gov |

| Ceramide (containing this compound) | Ceramidase | This compound + Fatty Acid | Lysosomes, Plasma Membrane, ER/Golgi nih.govmdpi.com |

| This compound | Sphingosine Kinase | This compound-1-Phosphate | Cytosol, ER, Nucleus mdpi.com |

| This compound-1-Phosphate | Sphingosine-1-Phosphate Lyase | Phosphoethanolamine + Long-chain Aldehyde | Endoplasmic Reticulum mdpi.com |

Synthetic Methodologies for Sphingadienine and Its Derivatives

Total Synthesis Approaches to Sphingadienine Backbones

The construction of the characteristic diene-containing sphingoid base of this compound has been a central focus of synthetic efforts. These strategies often employ stereocontrolled reactions to establish the correct configuration of the chiral centers and the geometry of the double bonds.

Synthesis from Chiral Pool Reagents (e.g., L-Serine, D-Xylose, Ascorbic Acid)

A common and effective strategy for synthesizing this compound backbones involves the use of readily available chiral starting materials. This "chiral pool" approach leverages the inherent stereochemistry of natural products to build the desired stereocenters in the target molecule.

L-Serine: As a fundamental building block of sphingolipids in vivo, L-serine is a logical and widely used starting material for the synthesis of this compound. researchgate.netresearchgate.netmdpi.com A key intermediate derived from L-serine is Garner's aldehyde, which can undergo various coupling reactions to introduce the long aliphatic chain. researchgate.netresearchgate.net For instance, a stereoselective synthesis of sphinga-4,8-dienines has been achieved from L-serine via the hydrozirconation of a pentadec-5-en-1-yne (B15418928) followed by a zinc bromide-catalyzed addition to Garner's aldehyde. researchgate.net This approach allows for the stereoselective formation of the protected sphinga-4,8-dienine backbone. researchgate.net

D-Xylose and Ascorbic Acid: In addition to L-serine, other chiral pool reagents such as D-xylose and ascorbic acid have been successfully employed in the synthesis of C18-4,8-sphingadienine. capes.gov.br A new cerebroside containing this long-chain base was first isolated from the traditional Chinese medicine Typhonium giganteum Engl. and its structure was subsequently confirmed through a total synthesis starting from D-xylose and ascorbic acid. capes.gov.br

Stereoselective Synthesis of (4E,8E)- and (4E,8Z)-Sphingadienine Derivatives

The geometry of the double bonds at the C4 and C8 positions is a critical determinant of the biological activity of this compound derivatives. Consequently, significant effort has been dedicated to the development of stereoselective methods to control the E/Z configuration of these double bonds.

One versatile approach starts from a vinyl-epoxide intermediate. researchgate.netresearchgate.net The reaction of this epoxide with 2-dodecenyl cyanocuprate yields a mixture of (4E,8E)- and (4E,8Z)-sphingadienine derivatives. researchgate.netresearchgate.net For the selective synthesis of the (4E,8E)-isomer, a strategy involving an allylic bromide-allylic sulfone coupling followed by desulfonylation has been developed. researchgate.netresearchgate.net Conversely, the (4E,8Z)-isomer can be selectively obtained through an SN2′-type addition of di(cyanomethyl)copper-lithium followed by a Wittig olefination. researchgate.netresearchgate.net These stereochemically defined this compound derivatives are crucial for elucidating structure-activity relationships. researchgate.net

| Isomer | Synthetic Approach | Key Reactions |

| (4E,8E)-Sphingadienine | Allylic bromide-allylic sulfone coupling | Coupling of an allylic bromide with an allylic sulfone, followed by desulfonylation. researchgate.netresearchgate.net |

| (4E,8Z)-Sphingadienine | SN2′ addition and Wittig olefination | SN2′-type addition of a cuprate (B13416276) to a vinyl epoxide, followed by a Wittig reaction. researchgate.netresearchgate.net |

Enantioselective Synthesis via Sonogashira Coupling

An alternative and powerful strategy for the enantioselective synthesis of sphingoid bases, including sphingadienines, utilizes the Sonogashira coupling reaction. acs.orgnih.gov This approach is based on the coupling of a chiral acetylenic carbamate (B1207046) with a suitable vinyl halide. acs.orgnih.gov The chiral acetylenic carbamate can be prepared in an enantiomerically enriched form from 2,3-epoxy-4-pentyn-1-ol, which is readily accessible through Sharpless asymmetric epoxidation. acs.orgnih.gov This methodology has been successfully applied to the synthesis of several N-Boc-sphingadienines and aromatic ceramide analogs, demonstrating its versatility in accessing a range of sphingolipid derivatives. acs.orgnih.gov

Multigram-Scale Synthesis for Biological Evaluation

To enable extensive biological evaluation of sphingadienines, the development of practical and scalable synthetic routes is essential. A multigram-scale synthesis of 4,6- and 4,8-sphingadienes has been reported, addressing the need for larger quantities of these compounds. researchgate.netnih.gov A key feature of this synthesis is the use of an intramolecular cyclization of an N-Boc derivative to form an oxazolidinone, which is then converted to a carbamate intermediate. nih.gov Base-mediated hydrolysis of this intermediate yields the final product without the need for further purification. nih.gov For the synthesis of 4,8-sphingadiene, the required trans-γ,δ-unsaturated aldehyde was prepared via an ester enolate Ireland-Claisen rearrangement. nih.gov This practical synthesis provides a sufficient supply of sphingadienes for in-depth studies of their biological properties. researchgate.netnih.gov

Synthesis of this compound-Type Glycolipids

Sphingadienines often occur in nature as part of more complex structures, most notably as glycolipids. The synthesis of these glycoconjugates requires not only the construction of the this compound backbone but also the stereoselective introduction of a sugar moiety.

Glucocerebroside Synthesis

Glucocerebrosides (B1249061) are a class of glycosphingolipids where a glucose molecule is attached to a ceramide backbone. The synthesis of this compound-type glucocerebrosides has been achieved by coupling a synthetically prepared this compound derivative with a protected glucose donor. researchgate.netresearchgate.net

Ceramide Analogues Containing this compound

Ceramides (B1148491) are fundamental components of sphingolipids, characterized by a fatty acid linked to a sphingoid base via an amide bond. The synthesis of ceramide analogues containing the specific this compound backbone is crucial for investigating their biological functions. Various synthetic strategies have been developed to couple fatty acids with this compound or its precursors.

A common approach involves the N-acylation of a protected this compound derivative. For instance, a protected (2S,3R,4E,8E)-9-methyl-sphingadienine derivative can be coupled with a 2(R)-acetoxypalmitic acid derivative to yield a protected ceramide, which can then be further processed, for example, into a glucocerebroside. researchgate.net This method highlights the modularity of ceramide synthesis, where both the sphingoid base and the fatty acid can be synthesized separately and then joined.

Another general and efficient method for forming the amide bond is the use of coupling agents. Diethylphosphoryl cyanide, in the presence of triethylamine, has been shown to be a potent agent for coupling carboxylic acids with amines, including sphingoid bases, to form ceramides. capes.gov.br This reaction is rapid and proceeds in high yields (85-90%) without significant racemization, making it suitable for synthesizing various ceramides, including radiolabeled versions for metabolic studies. capes.gov.br

Enzymatic approaches have also been explored. Sphingolipid ceramide N-deacylase (SCDase) can catalyze not only the hydrolysis of ceramides but also the reverse reaction. capes.gov.br This reverse hydrolysis allows for the synthesis of ceramide from a sphingoid base and a free fatty acid. This biocatalytic method has been successfully used to synthesize [¹⁴C]ceramide by incubating [¹⁴C]stearic acid with sphingosine (B13886) in the presence of the enzyme, achieving over 80% conversion. capes.gov.br

Furthermore, the synthesis of aromatic ceramide analogues has been achieved through strategies based on Sonogashira coupling of a chiral acetylenic carbamate, which serves as a precursor to the sphingoid base. researchgate.net These synthetic analogues are valuable tools for probing the structural requirements of enzymes that metabolize ceramides, such as glucosylceramide synthase. researchgate.net

Table 1: Synthetic Methodologies for Ceramide Analogues Containing this compound

| Method | Key Reagents/Enzymes | Description | Yield | Reference |

|---|---|---|---|---|

| N-Acylation | Protected this compound, Activated Fatty Acid | Coupling of a pre-synthesized this compound derivative with a fatty acid derivative. | - | researchgate.net |

| Chemical Coupling | Diethylphosphoryl cyanide, Triethylamine | Direct coupling of a sphingoid base with a carboxylic acid. | 85-90% | capes.gov.br |

| Enzymatic Synthesis | Sphingolipid ceramide N-deacylase (SCDase) | Reverse hydrolysis reaction to form the amide bond between a sphingoid base and a fatty acid. | >80% | capes.gov.br |

Synthesis of Modified this compound Structures (e.g., 9-methyl-sphingadienine, 6-hydroxy-sphingadienine)

Modifications to the this compound backbone, such as the introduction of methyl or hydroxyl groups at specific positions, create structural diversity that is important for the specific biological roles of these lipids, particularly in fungi and human skin. nih.govresearchgate.net

Synthesis of 9-methyl-sphingadienine

9-Methyl-sphingadienine is a characteristic component of glucosylceramides in many fungi. nih.gov Its synthesis has been accomplished through several stereoselective routes.

One prominent method starts from L-serine. researchgate.net The chiral center from serine is used to establish the C-2 and C-3 stereochemistry. The synthesis proceeds via key intermediates like Garner's aldehyde. Hydrozirconation of a pentadec-5-en-1-yne followed by a zinc bromide-catalyzed addition to Garner's aldehyde affords the protected (2S,3R,4E,8E)-9-methyl-sphingadienine derivative stereoselectively. researchgate.net

Another novel approach achieves a stereoselective synthesis of (2S,3R,4E,8E)-9-methyl-sphingadienine through a copper-catalyzed SN2′ type homoallylic coupling reaction. researchgate.net This key step involves the reaction between an allylic mesylate and a thioether-stabilized allylic carbanion, effectively constructing the C-C bond at the core of the modified sphingoid base. researchgate.netcapes.gov.br This methodology provides a distinct route to this important fungal sphingolipid component. researchgate.netcapes.gov.br The synthesis of the full cerebroside, (2S,2'R,3R,4E,8E)-N-2'-Hydroxyoctadecanoyl-1-O-(β-d-glucopyranosyl)-9-methyl-4,8-sphingadienine, has also been reported starting from precursors like D-glucose, L-serine, and homoprenyl acetate. oup.com

Table 2: Synthetic Approaches to 9-methyl-sphingadienine

| Starting Material(s) | Key Reaction(s) | Target Stereochemistry | Reference |

|---|---|---|---|

| L-Serine, Pentadec-5-en-1-yne | Hydrozirconation, ZnBr₂-catalyzed addition to Garner's aldehyde | (2S,3R,4E,8E) | researchgate.net |

| Allylic mesylate, Thioether carbanion | Copper-catalyzed SN2′ type homoallylic coupling | (2S,3R,4E,8E) | researchgate.netcapes.gov.br |

Synthesis of 6-hydroxy-sphingadienine

While 6-hydroxy-sphingadienine itself is not widely reported, the synthesis of the closely related 6-hydroxy-4-sphingenine (also known as 6-hydroxysphingosine), a lipid found in human epidermis, has been extensively studied. researchgate.netnih.gov The methodologies developed for its synthesis are instructive for introducing a hydroxyl group at the C-6 position of a sphingoid backbone.

The first asymmetric synthesis of 6-hydroxy-4-sphingenine-containing ceramides utilized chiral propargylic alcohols as key precursors. nih.gov These chiral alcohols were prepared via asymmetric dihydroxylation. Nucleophilic addition of the lithiated, protected propargylic ethers to an L-serine-derived aldehyde (Garner's aldehyde) constructed the main backbone. Subsequent steps including acid-mediated deprotection, N-acylation, and a Birch reduction of the alkyne to a trans-alkene completed the synthesis of the target 6-hydroxy ceramides. nih.gov

A more recent strategy employs an olefin cross-metathesis reaction. nih.gov This approach unites a protected sphingosine head-group containing an allylic alcohol with a long-chain fatty acid alkene that also bears an allylic alcohol. A reactive catalyst system, comprising the Grubbs II catalyst and copper(I) iodide (CuI), was essential for the success of this coupling, leading to the formation of 6-hydroxysphingosine and its corresponding α-hydroxy ceramide. nih.gov

Table 3: Synthetic Strategies for the Related 6-hydroxy-4-sphingenine

| Key Precursor(s) | Key Reaction(s) | Description | Reference |

|---|---|---|---|

| Chiral Propargylic Alcohols, L-Serine-derived Aldehyde | Asymmetric Dihydroxylation, Nucleophilic Addition, Birch Reduction | Stereocontrolled construction of the backbone followed by reduction to form the C4-C5 double bond. | nih.gov |

Biological Roles and Cellular Mechanistic Studies of Sphingadienine

Involvement in Membrane Structure and Organization

The structural characteristics of sphingadienine, particularly the presence of two double bonds in its long-chain base, are crucial in defining the biophysical properties of cellular membranes. These features dictate how this compound and its derivatives integrate into the lipid bilayer and their association with specialized membrane domains.

Influence on Lipid Bilayer Properties and Membrane Fluidity

The structure of this compound, a long-chain aliphatic amine with two double bonds, directly influences the physical state of the lipid bilayer. researchgate.net The number, position, and configuration of these double bonds affect how lipid molecules pack together, which in turn modulates membrane fluidity. dntb.gov.uamdpi.com

Specifically, the presence of a cis double bond, as seen in sphinga-4,14-diene, introduces a significant kink in the acyl chain. mdpi.combiorxiv.org This bend disrupts the tight and orderly packing of the lipid tails within the bilayer. mdpi.comwikipedia.org The reduced packing density creates more space between lipid molecules, which is expected to increase the fluidity of the membrane. dntb.gov.uabiorxiv.orgarxiv.org This is in contrast to saturated sphingolipids, which have straight chains that allow for tighter packing, leading to more ordered and less fluid membrane domains. researchgate.netresearchgate.net Therefore, the incorporation of this compound-containing sphingolipids into a membrane is thought to contribute to a more fluid and less rigid membrane state. dntb.gov.uaresearchgate.net

Preferential Localization and Exclusion from Lipid Microdomains (e.g., 4,14-sphingadienine)

Lipid microdomains, often called lipid rafts, are specialized regions within the cell membrane that are enriched in certain lipids like cholesterol and saturated sphingolipids. researchgate.netwikipedia.org These domains are more ordered and tightly packed than the surrounding bilayer and serve as platforms for organizing signaling molecules. wikipedia.org

Research has shown that sphingolipids containing 4,14-sphingadiene (SPD) are preferentially located outside of these lipid microdomains. researchgate.netresearchgate.net The reason for this exclusion lies in the unique bent structure of 4,14-sphingadiene, which is caused by a cis double bond at the C14-C15 position. mdpi.comresearchgate.netresearchgate.net This kink in the molecule weakens the lipid-lipid interactions necessary for the tight packing found within lipid rafts. researchgate.net Consequently, a lower proportion of sphingolipids with a 4,14-sphingadiene base are found in detergent-resistant membrane domains compared to those with a monounsaturated (sphingosine) base. mdpi.com This suggests that 4,14-sphingadienine plays a distinct role in membrane organization compared to other sphingoid bases, contributing to the heterogeneity and functional compartmentalization of the cell membrane. researchgate.net

Regulation of Cellular Processes by this compound Metabolites

This compound and its metabolic derivatives are not merely structural components of membranes; they are also potent bioactive molecules that actively participate in cellular signaling. researchgate.net These metabolites can trigger cascades that regulate fundamental cellular activities, including cell proliferation, programmed cell death, and the inflammatory response.

Role as a Bioactive Signaling Molecule

Sphingadienines function as critical signaling molecules that can modulate key cellular pathways involved in cancer and inflammation. researchgate.netnih.gov Studies have shown that these compounds can block important signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.netnih.gov By preventing the translocation of Akt from the cytosol to the plasma membrane, sphingadienines inhibit downstream signaling that promotes cell survival and proliferation. gerli.com

Furthermore, sphingadienes have been found to downregulate Wnt signaling, another crucial pathway in development and disease, through a mechanism dependent on protein phosphatase 2A (PP2A), Akt, and GSK3β. researchgate.netnih.gov The ability to interfere with these fundamental signaling pathways underscores the role of this compound as a significant bioactive lipid mediator. gerli.com

Effects on Cell Growth, Differentiation, and Apoptosis

Metabolites of this compound exert significant control over cell cycle regulation, growth, and programmed cell death (apoptosis). researchgate.netnih.gov Research has demonstrated that 4,8-sphingadienine can induce apoptosis in various human cancer cell lines, including Caco-2 colon cancer cells, HL-60 leukemia cells, and others. researchgate.netnih.gov

The pro-apoptotic activity of sphingadienines is linked to the activation of the caspase pathway, as caspase-3 inhibitors have been shown to suppress this effect. researchgate.netjst.go.jp The apoptosis-inducing mechanism may also involve signal transduction through β-catenin, as plant and fungus-derived sphingoid bases, including sphingadienines, were found to decrease intracellular β-catenin levels in Caco-2 cells. jst.go.jp By promoting apoptosis and inhibiting cell growth through the blockade of pro-survival pathways like Akt, sphingadienines act as key regulators of cell fate. researchgate.netgerli.com For instance, some this compound isomers, such as trans-4, cis-8-sphingadienine, have shown significantly higher apoptosis-inducing activity than the common sphingoid base, trans-4-sphingenine. jst.go.jp

Modulation of Inflammatory Responses (e.g., Inhibition of IL-8 and E-selectin Expression)

This compound, specifically 4,8-sphingadienine (4,8-SD), has demonstrated notable anti-inflammatory properties. researchgate.netnih.gov Research shows that it can significantly inhibit the expression of key pro-inflammatory molecules in human endothelial cells. nih.govspandidos-publications.com When these cells are stimulated with inflammatory agents like tumor necrosis factor-α (TNF-α) or lipopolysaccharide (LPS), they typically increase their production of the chemokine Interleukin-8 (IL-8) and the adhesion molecule E-selectin. spandidos-publications.com

4,8-sphingadienine was found to block this upregulation in a dose-dependent manner. spandidos-publications.com These anti-inflammatory effects were observed at concentrations that were significantly lower than those causing cytotoxicity, indicating a specific modulatory role. nih.govspandidos-publications.com This suggests that dietary plant-derived sphingolipids, which are metabolized in the gut to form 4,8-sphingadienine, may have therapeutic potential in managing inflammatory conditions. nih.govspandidos-publications.com

The tables below summarize the dose-dependent inhibitory effects of 4,8-sphingadienine on IL-8 and E-selectin expression induced by TNF-α and LPS in human umbilical vein endothelial cells (HUVECtert).

Table 1: Half-Maximal Inhibitory Concentration (IC50) of 4,8-Sphingadienine on TNF-α-Induced Expression

| Target Molecule | IC50 (µM) |

| IL-8 | 15.4 |

| E-selectin | 6.8 |

Data derived from studies on HUVECtert cells stimulated with TNF-α. spandidos-publications.com

Table 2: Half-Maximal Inhibitory Concentration (IC50) of 4,8-Sphingadienine on LPS-Induced Expression

| Target Molecule | IC50 (µM) |

| IL-8 | 6.0 |

| E-selectin | 4.2 |

Data derived from studies on HUVECtert cells stimulated with LPS. spandidos-publications.com

Influence on Neurite Outgrowth and Morphological Changes (e.g., Konjac Ceramide Metabolites)

This compound, particularly as a constituent of Konjac ceramide (kCer) derived from the konjac plant, has been identified as a significant modulator of neuronal morphology. nih.govmdpi.com Research on PC12 cells, a common model for neuronal differentiation, has revealed that kCer and its this compound backbone play a crucial role in regulating neurite outgrowth, primarily through the Semaphorin 3A (Sema3A) signaling pathway. nih.govresearchgate.net

Unlike many growth factors that promote neurite extension, kCer exhibits an inhibitory effect on neurite outgrowth induced by Nerve Growth Factor (NGF). mdpi.comfrontiersin.org This action is not associated with the typical TrkA signaling pathway activated by NGF but is instead mediated by kCer acting as a Sema3A-like agonist. nih.gov This results in the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2) and subsequent depolymerization of microtubules, leading to the retraction of neurites and a characteristic spindle-like shape in the cells. nih.govnih.gov

The specific molecular structure of the this compound within the ceramide is critical to this activity. Detailed studies have demonstrated that the stereochemistry of the double bond at the C8 position of the this compound backbone is the determining factor. nih.govresearchgate.net

8-trans (8E) this compound: The 8-trans isomer of this compound is essential for the activation of the Sema3A-like signaling pathway. nih.govresearchgate.net Ceramides (B1148491) containing this isomer effectively induce CRMP2 phosphorylation and the subsequent morphological changes, such as neurite retraction. nih.gov

8-cis (8Z) this compound: Conversely, the 8-cis isomer of this compound does not activate the Sema3A pathway. nih.govresearchgate.net While it also leads to neurite inhibition, this effect is characterized by short, stunted neurites and rounded cell morphology, which may be linked to cellular toxicity rather than specific receptor signaling. nih.gov

The α-hydroxylation of the fatty acid attached to the this compound base does not appear to be a critical factor for this Sema3A-like activity. nih.gov These findings underscore that the specific isomerization of the this compound backbone dictates the interaction with neuronal signaling pathways governing morphology. nih.govresearchgate.net

Table 1: Influence of this compound Isomers in Konjac Ceramide (kCer) on PC12 Cells

| This compound Moiety in Ceramide | Effect on Neurite Outgrowth | Cellular Morphology | Mechanism of Action |

|---|---|---|---|

| 8-trans (4t,8t) this compound | Inhibition/Retraction of long neurites | Spindle-like shape | Activates Sema3A signaling pathway; Induces CRMP2 phosphorylation |

| 8-cis (4t,8c) this compound | Inhibition; results in short neurites | Round cells with short neurites | Does not activate Sema3A signaling; effect may be due to cytotoxicity |

Comparative Biological Functions Across Organisms

Roles in Mammalian Physiology (e.g., Plasma, Brain)

In mammals, this compound is a notable, albeit less common, variant of the sphingoid bases that constitute sphingolipids. The most prevalent form in human tissues is (4E,14Z)-sphingadienine. researchgate.net This specific isomer is a significant component of sphingolipids found in blood plasma, where it can represent a substantial fraction of the total sphingoid bases. researchgate.net

Beyond the circulatory system, this compound-containing ceramides are found in various tissues, with particularly high abundance noted in the kidney and the brain. uliege.benih.gov Its presence in the brain suggests a role in the complex lipid environment of the central nervous system. researchgate.netcreative-proteomics.com The metabolism of these sphinga-4,14-diene lipids is an area of active research, with studies indicating that enzymes like Sphingosine (B13886) Kinase 2 (SphK2) are involved in their processing within the brain. plos.org The biosynthesis of (4E,14Z)-sphingadienine is attributed to the action of the FADS3 desaturase enzyme. researchgate.net Alterations in the levels of this compound have been observed in certain pathological conditions, such as an elevation in Fabry disease. researchgate.net

Functions in Plant Development and Stress Response

This compound, specifically the 4,8-sphingadienine (d18:2) isomer, is a characteristic and major structural component of sphingolipids in many plant species, distinguishing them from their mammalian counterparts which predominantly contain sphingenine (d18:1). researchgate.netresearchgate.net These lipids are integral to cellular organization and are essential for a variety of processes, including pollen development and signal transduction. nih.gov

Plant sphingolipids, including those with a this compound backbone, are crucial mediators of the plant's response to both biotic and abiotic stress. nih.govnih.gov

Biotic Stress: The levels of 4,8-sphingadienine have been shown to change in Arabidopsis thaliana in response to infection by pathogenic bacteria like Pseudomonas syringae and fungi such as Botrytis cinerea. oup.com This implicates this compound as a component of the molecular machinery involved in plant defense signaling and programmed cell death. creative-proteomics.comoup.com

Abiotic Stress: this compound and its metabolites are key players in tolerance to environmental stressors. The activity of Δ⁸-desaturase, an enzyme that creates one of the double bonds in this compound, is critical for cold tolerance. nih.gov Furthermore, a phosphorylated form, this compound-1-phosphate, has been identified as a signaling molecule in rice that improves drought tolerance by mediating stomatal closure. jst.go.jp

The specific ratio of cis (Z) and trans (E) isomers at the Δ8 position varies between plant species and is thought to influence membrane properties, which is critical for adapting to environmental challenges like low temperatures. nih.govtandfonline.com

Table 2: Role of this compound in Plants

| Process | Function of this compound / Derivatives | Organism/Context |

|---|---|---|

| Structural Component | Major long-chain base (4,8-sphingadienine) in plant sphingolipids. | Widespread in higher plants |

| Biotic Stress Response | Levels change in response to fungal and bacterial pathogens. | Arabidopsis thaliana |

| Abiotic Stress (Drought) | This compound-1-phosphate mediates stomatal closure. | Rice (Oryza sativa) |

| Abiotic Stress (Cold) | Unsaturation of the sphingoid base by Δ⁸-desaturase is critical for cold tolerance. | General plant response |

Importance in Fungal Pathogenesis and Growth

In the fungal kingdom, this compound is a key structural feature of certain glycosphingolipids, which are vital for fungal growth, differentiation, and virulence. nih.govjst.go.jp Specifically, many fungal glucosylceramides (GlcCer) contain a unique long-chain base: (4E,8E)-9-methyl-4,8-sphingadienine. nih.govgerli.com This structure, with its methyl group at the C9 position, is distinct from the sphingoid bases found in mammals and plants. nih.gov

This structural uniqueness makes the sphingolipid biosynthesis pathway a promising target for antifungal therapies. gerli.com The methylation of the this compound backbone has been directly linked to the virulence of the human pathogen Cryptococcus neoformans. gerli.com Fungi with mutated C9-methyltransferase, the enzyme responsible for this modification, show significantly reduced virulence. gerli.com

Furthermore, these this compound-containing cerebrosides are involved in critical morphological transitions and the general growth of a wide range of pathogenic fungi. jst.go.jp For instance, in Scedosporium aurantiacum, these lipids play a role in conidia germination and biofilm adhesion. researchgate.net The inhibition of GlcCer synthesis has been shown to disrupt colony formation, spore germination, and hyphal growth in various fungi, highlighting the central role of these this compound-based molecules in fungal life cycles and their ability to cause disease. gerli.com

Table 3: Role of 9-methyl-4,8-sphingadienine in Fungi

| Fungal Species | Function / Importance |

|---|---|

| Cryptococcus neoformans | C9-methylation of the this compound backbone is linked to virulence. |

| Scedosporium aurantiacum | Involved in conidia germination and biofilm adhesion. |

| General Pathogenic Fungi (e.g., Aspergillus, Candida) | Essential for morphological transitions, hyphal growth, and overall pathogenesis. |

Interaction with Specific Receptors and Target Molecules

Free sphingoid bases and their ceramide derivatives are bioactive molecules known to interact with specific cellular targets to mediate signaling events. nih.govtandfonline.com In the case of this compound, a clear and specific receptor interaction has been identified for its metabolite, Konjac ceramide (kCer).

As detailed in section 5.2.4, kCer containing the 8-trans isomer of this compound acts as a ligand for Neuropilin-1 (Nrp1), a receptor for Semaphorin 3A (Sema3A). nih.govresearchgate.net By binding to Nrp1, kCer functions as a Sema3A-like agonist, initiating a signaling cascade that is typically associated with repulsive cues in the nervous system. nih.govnih.gov This interaction triggers the formation of the Nrp1/Plexin A receptor complex and activates the downstream pathway, leading to the phosphorylation of CRMP2. nih.gov This specific molecular interaction demonstrates how a plant-derived sphingolipid metabolite can directly engage with and modulate a key receptor in mammalian neuronal signaling. This binding has been observed in both neuronal PC12 cells and in HaCaT keratinocytes. nih.govoup.com

The specificity of this interaction is remarkable, as it is strictly dependent on the 8-trans configuration of the this compound backbone; the 8-cis isomer fails to bind and activate this receptor pathway. nih.govresearchgate.net This suggests that the precise three-dimensional shape conferred by the 8-trans double bond is essential for fitting into the ligand-binding site of the Nrp1 receptor. nih.gov

Advanced Analytical Techniques in Sphingadienine Research

Mass Spectrometry-Based Lipidomics for Comprehensive Profiling

Lipidomics, the large-scale study of lipids, heavily relies on mass spectrometry (MS) to analyze the full spectrum of lipids in a biological sample. thermofisher.com For sphingadienine research, MS-based approaches are indispensable for identifying and quantifying its various forms and the more complex sphingolipids that contain this specific long-chain base.

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing thermally labile and non-volatile molecules like sphingolipids, allowing them to be ionized directly from a liquid solution into the gas phase with minimal fragmentation. researchgate.net This method is frequently coupled with tandem mass spectrometry (MS/MS), where precursor ions are subjected to collision-induced dissociation (CID). CID is a process that fragments the selected ions by colliding them with neutral gas molecules, generating a pattern of product ions that provides detailed structural information. chemrxiv.org

In the study of this compound, ESI-MS/MS with CID is crucial for structural elucidation. For instance, the structures of cerebrosides containing the (4E, 8E)-9-methyl-4,8-sphingadienine base, isolated from the fungus Sporothrix schenckii, were determined using this technique. Similarly, ESI-MS/CID-MS was employed in the analysis of 4,8-sphingadienine, a metabolite derived from plant glucocerebrosides (B1249061). researchgate.net The fragmentation patterns obtained through CID reveal the specific nature of the long-chain base and the attached fatty acyl chain, confirming the presence and structure of the this compound moiety. researchgate.net

Shotgun lipidomics is a powerful approach that involves the direct infusion and analysis of total lipid extracts from biological samples into a mass spectrometer, bypassing chromatographic separation. nih.govaocs.org This method leverages the high mass accuracy and resolution of modern mass spectrometers to identify and quantify hundreds of lipid species in a single, rapid analysis. premierbiosoft.com It is particularly advantageous for high-throughput screening and for the global analysis of a cellular lipidome. aocs.orgpremierbiosoft.com

While specific studies focusing solely on shotgun lipidomics of this compound are not prominent, the technique is broadly applied to sphingolipidomics. nih.gov Its key advantage is the ability to acquire a mass spectrum at a constant concentration during direct infusion, which facilitates precursor ion and neutral loss scans to identify specific lipid classes. aocs.org This makes it a highly effective tool for identifying low-abundance sphingolipid species, including those containing a this compound backbone, which might otherwise be suppressed or overlooked in more complex analyses. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for comprehensive and quantitative sphingolipid analysis. acs.orgnih.gov This hyphenated technique combines the powerful separation capabilities of LC with the high sensitivity and specificity of MS/MS detection. researchgate.net The initial chromatographic step separates the complex mixture of lipids, which is critical for distinguishing between isobaric and isomeric species that have the same mass-to-charge ratio but different structures. acs.org

For this compound research, LC-MS/MS provides unparalleled specificity and sensitivity for both identification and quantitation. researchgate.netacs.org Quantitative analysis is often performed using the multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to detect specific precursor-to-product ion transitions unique to the target analyte. creative-proteomics.comresearchgate.net This approach minimizes background noise and enhances the accuracy of quantification, allowing for the precise measurement of this compound-containing lipids even at very low concentrations in complex biological samples like blood or tissue extracts. creative-proteomics.comnih.gov

Imaging mass spectrometry (MSI) is a transformative technique that visualizes the spatial distribution of molecules directly within a tissue section, creating a molecular map of the sample. nih.govgalaxyproject.org The most common MSI techniques for lipid analysis are matrix-assisted laser desorption/ionization (MALDI) imaging and secondary ion mass spectrometry (SIMS). nih.govcore.ac.uk In MALDI imaging, a laser is fired at a tissue slice coated with an energy-absorbing matrix, desorbing and ionizing analytes from specific locations. core.ac.uk This allows for the mapping of lipids without the need for labels or antibodies. core.ac.uk

In the context of sphingolipid research, MSI has been successfully used to map the distribution of various ceramides (B1148491) and sphingomyelins in tissues such as the brain and retina. researchgate.netarvojournals.org Although direct imaging of this compound is not yet widely reported, the methodology is directly applicable. Given that this compound is found in specific organisms like fungi and plants, MSI could be used to visualize the precise localization of this compound-containing cerebrosides within fungal structures or plant tissues, providing critical insights into their biological roles and metabolic pathways. nih.gov

LC-MS/MS for Specificity, Sensitivity, and Quantitation

Chromatographic Methods for Separation and Identification

Chromatography is fundamental to lipid analysis, providing the essential separation needed to resolve the immense complexity of biological lipid extracts before mass spectrometric analysis. nih.gov These methods separate lipids based on their physicochemical properties, such as polarity, charge, and size.

High-performance liquid chromatography (HPLC) and its more advanced successor, ultra-high performance liquid chromatography (UHPLC or UPLC), are the primary chromatographic techniques used in lipidomics. americanpharmaceuticalreview.comchromatographytoday.com These methods use high pressure to pass the sample through a column packed with a stationary phase, separating the components of the mixture. researchgate.net UHPLC utilizes columns with smaller particle sizes, resulting in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. americanpharmaceuticalreview.comchromatographytoday.com

In this compound research, both HPLC and UHPLC are critical for separating different molecular species of this compound-containing lipids from a complex extract. researchgate.net For example, HPLC has been used to purify cerebroside fractions containing 9-methyl-4,8-sphingadienine for subsequent structural analysis. The separation is crucial because a biological sample can contain numerous sphingolipid species that differ only subtly, such as in the length or degree of saturation of the fatty acyl chain or in the structure of the sphingoid base itself. mdpi.com By separating these species before they enter the mass spectrometer, UHPLC-MS allows for their unambiguous identification and quantification. researchgate.net

Table of Analytical Techniques in this compound Research

| Technique | Abbreviation | Principle | Application in this compound Research | Key Findings/Capabilities |

|---|---|---|---|---|

| Electrospray Ionization-Tandem Mass Spectrometry | ESI-MS/MS | Soft ionization of molecules from solution, followed by fragmentation (CID) to determine structure. researchgate.net | Structural elucidation of this compound and its complex lipid derivatives (e.g., cerebrosides). researchgate.net | Confirms the structure of the this compound backbone and attached fatty acids. |

| Shotgun Lipidomics | - | Direct infusion of a total lipid extract into a mass spectrometer for high-throughput global analysis. aocs.orgpremierbiosoft.com | High-throughput profiling of the sphingolipidome to identify this compound-containing species. nih.gov | Enables rapid screening and identification of low-abundance lipid species without chromatographic separation. nih.govaocs.org |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Chromatographic separation of lipids followed by sensitive and specific mass spectrometric detection and quantification. researchgate.netacs.org | Specific detection and accurate quantification of individual this compound molecular species in complex mixtures. acs.orgnih.gov | Provides high specificity and sensitivity; resolves isomers and isobars; enables accurate quantitation via MRM. acs.orgcreative-proteomics.com |

| Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry | MALDI Imaging MS | Ionization of molecules from a tissue surface to map their spatial distribution. core.ac.uk | Potential to visualize the localization of this compound-containing lipids within biological tissues (e.g., fungi, plants). nih.gov | Creates molecular maps showing the distribution of lipids in situ, linking molecular identity to histology. galaxyproject.orgresearchgate.net |

| High-Performance Liquid Chromatography / Ultra-HPLC | HPLC / UHPLC | Separation of compounds in a mixture based on their interaction with a stationary phase under high pressure. americanpharmaceuticalreview.comresearchgate.net | Separation of complex lipid extracts prior to MS analysis to isolate different this compound-containing species. researchgate.net | UHPLC offers higher resolution and faster analysis than HPLC, enabling better separation of isomers. americanpharmaceuticalreview.comchromatographytoday.com |

Thin-Layer Chromatography (TLC) and High-Performance TLC

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are fundamental techniques for the analysis of sphingolipids like this compound. researchgate.netnih.gov These methods separate molecules based on their polarity, offering a robust and relatively inexpensive way to analyze lipid content. researchgate.net HPTLC, in particular, provides enhanced separation efficiency due to the use of silica (B1680970) gel with a very uniform and small particle size. aocs.org

In the analysis of sphingolipids, TLC allows for the separation and initial characterization of compounds by comparing their retention factor (Rf) to known standards. researchgate.net The Rf value, which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is unique for each compound under specific conditions. libretexts.org However, TLC alone cannot confirm the exact identity of a species. researchgate.net

For visualization of the separated lipid bands on the TLC plate, various reagents can be used. A common method involves spraying the plate with a fluorescent solution, such as 0.01% (w/v) primuline, and viewing it under ultraviolet light. researchgate.net Other reagents, like ninhydrin, are useful for specifically detecting lipids with amino groups. aocs.org

HPTLC can be coupled with other techniques for more detailed analysis. For instance, separated bands can be scraped off the plate for further analysis by mass spectrometry (MS) to confirm the identity of the compounds. nih.gov Modern HPTLC systems can be directly coupled to MS, allowing for efficient separation and identification of lipid classes. nih.gov This hyphenated technique, often using electrospray ionization (ESI), enables the online transfer of separated peaks for mass analysis. mdpi.com

A key advantage of HPTLC is the ability to run multiple samples and standards in parallel on the same plate, ensuring high reproducibility. aocs.org This makes it a valuable tool for both qualitative and quantitative analysis of sphingolipids in various biological samples. nih.govresearchgate.net

Gas Chromatography (GC) and GC-MS for Derivatized this compound

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for the detailed structural analysis of sphingolipid components, including the long-chain bases like this compound. acs.orgnih.gov Since sphingolipids themselves are generally non-volatile and thermally unstable, they require a chemical modification process called derivatization before they can be analyzed by GC. sigmaaldrich.comresearchgate.net